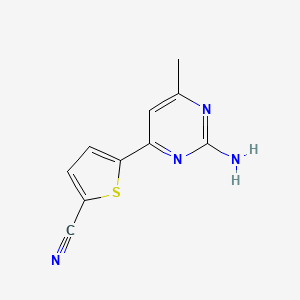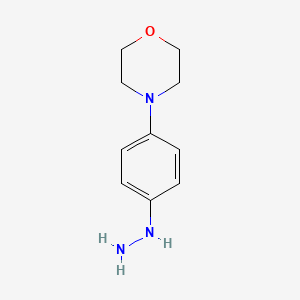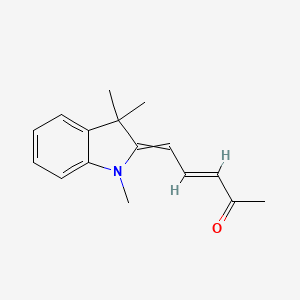![molecular formula C9H2Cl2F2N2O2 B11768115 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline is a complex organic compound with the molecular formula C9H2Cl2F2N2O2. This compound is characterized by its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the chlorine and fluorine atoms into the quinazoline ring. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the quinazoline ring.
2,2-Difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline: Lacks the chlorine atoms, leading to different chemical and biological properties.
6,8-Dichloro-2H-[1,3]dioxolo[4,5-h]quinazoline: Lacks the fluorine atoms, resulting in variations in reactivity and applications.
Properties
Molecular Formula |
C9H2Cl2F2N2O2 |
|---|---|
Molecular Weight |
279.02 g/mol |
IUPAC Name |
6,8-dichloro-2,2-difluoro-[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H2Cl2F2N2O2/c10-7-3-1-2-4-6(17-9(12,13)16-4)5(3)14-8(11)15-7/h1-2H |
InChI Key |
GGJLMMYWTMCDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=NC(=N3)Cl)Cl)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)

![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)



![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)
